molecular formula C15H15BrN2O B5317103 5-bromo-N-(1-phenylpropyl)nicotinamide

5-bromo-N-(1-phenylpropyl)nicotinamide

Cat. No.: B5317103
M. Wt: 319.20 g/mol
InChI Key: GSONOHQUYCWEFY-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-phenylpropyl)nicotinamide is a nicotinamide derivative characterized by a bromine substituent at the 5-position of the pyridine ring and an N-(1-phenylpropyl) side chain. This compound belongs to a class of molecules where modifications to the nicotinamide scaffold influence physicochemical properties, bioavailability, and biological activity. The 1-phenylpropyl substituent introduces steric bulk and lipophilicity, which may impact solubility and metabolic stability compared to simpler alkyl or aryl analogs.

Properties

IUPAC Name

5-bromo-N-(1-phenylpropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-2-14(11-6-4-3-5-7-11)18-15(19)12-8-13(16)10-17-9-12/h3-10,14H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSONOHQUYCWEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196219
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in the amine substituent attached to the nicotinamide core. These variations significantly alter molecular properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Pyridin-3-ylmethyl C₁₂H₁₀BrN₃O 308.14 High polarity due to pyridine moiety
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 5-Methyl-2-pyridinyl C₁₂H₁₁BrN₃O 322.16 Enhanced π-π stacking from methylpyridine
5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide CF₃S-containing alkyl chain C₁₀H₁₀BrF₃N₂OS 343.16 Increased lipophilicity and metabolic resistance
5-Bromo-N-isopropylnicotinamide Isopropyl C₉H₁₁BrN₂O 257.10 Reduced steric hindrance; improved solubility

Notes:

  • The 1-phenylpropyl group in the target compound provides moderate lipophilicity compared to pyridinylmethyl (polar) and trifluoromethylsulfanylethyl (highly lipophilic) substituents.
  • Bromine at the 5-position is conserved across analogs, suggesting its critical role in electronic modulation or binding interactions.

Analytical Differentiation

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods enable precise differentiation of nicotinamide analogs. Key parameters include:

  • Linearity : Correlation coefficients >0.996 for nicotinamide derivatives .
  • Sensitivity : Limits of detection (LOD) ranging from 0.075–0.600 μg/mL .
  • Recovery : 84.6–108.6% for compounds like 5-bromo-N-(1-phenylpropyl)nicotinamide, ensuring reliable quantification in complex matrices .

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